molecular formula C16H22N4O2 B5627595 3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole

3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole

Cat. No. B5627595
M. Wt: 302.37 g/mol
InChI Key: IBGZMKQRNVSIKI-UHFFFAOYSA-N
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Description

Isoxazoles and pyrazoles are heterocyclic compounds with significant importance in medicinal chemistry due to their diverse biological activities. The synthesis and analysis of these compounds, including those with complex substituents like "3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole," are of interest for developing new therapeutic agents.

Synthesis Analysis

The synthesis of complex isoxazole and pyrazole derivatives often involves multistep reactions, including domino 1,3-dipolar cycloaddition, elimination reactions, and cyclocondensation processes. Techniques such as flash vacuum pyrolysis and the use of cyclic enamines as nucleophiles have been employed to create multifunctional structures (Ruano et al., 2005); (Dubovtsev et al., 2017).

Molecular Structure Analysis

The molecular structure of isoxazole and pyrazole derivatives is characterized using spectroscopic methods and, in some cases, confirmed by X-ray crystallography. Structural analysis reveals the arrangement of substituents around the heterocyclic core and the impact of different functional groups on the compound's properties (Shen et al., 2012).

Chemical Reactions and Properties

Isoxazole and pyrazole derivatives undergo various chemical reactions, including cyclocondensation, to form multifunctional structures. The presence of substituents like methyl, propyl, and pyrazolyl groups influences the reactivity and the types of reactions these compounds can participate in (Martins et al., 2002).

properties

IUPAC Name

[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(5-methyl-1-propylpyrazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-7-20-12(3)13(10-17-20)16(21)19-8-5-6-14(19)15-9-11(2)18-22-15/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGZMKQRNVSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)C(=O)N2CCCC2C3=CC(=NO3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-5-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-pyrrolidinyl}isoxazole

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